An In-depth Technical Guide to the Chemical Properties of Mono(2-ethyl-5-carboxypentyl) phthalate
An In-depth Technical Guide to the Chemical Properties of Mono(2-ethyl-5-carboxypentyl) phthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mono(2-ethyl-5-carboxypentyl) phthalate (B1215562) (MECPP) is a prominent secondary metabolite of the ubiquitous plasticizer Di(2-ethylhexyl) phthalate (DEHP). As a xenobiotic, the presence and chemical behavior of MECPP in biological systems are of significant interest to toxicologists, researchers, and drug development professionals. This technical guide provides a comprehensive overview of the known chemical properties of MECPP, detailed experimental protocols for its analysis, and insights into its interactions with key biological signaling pathways.
Chemical and Physical Properties
Mono(2-ethyl-5-carboxypentyl) phthalate is a phthalic acid monoester.[1] Its chemical identity and physical characteristics are summarized in the tables below. It is typically described as a white to beige gel-like solid.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-[(5-carboxy-2-ethylpentyl)oxy]carbonylbenzoic acid[3] |
| CAS Number | 40809-41-4[2] |
| Chemical Formula | C₁₆H₂₀O₆[2] |
| Canonical SMILES | CCC(CCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O[3] |
| InChI Key | XFGRNAPKLGXDGF-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 308.33 g/mol | [1] |
| Physical State | White to Beige Gel | [2] |
| Boiling Point (Predicted) | 516.1 ± 35.0 °C | [4] |
| Density (Predicted) | 1.231 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 3.37 ± 0.36 | [2] |
| Solubility | Chloroform (Slightly), DMSO (Soluble), Methanol (B129727) (Sparingly) | [2] |
| LogP (Predicted) | 2.56 | [4] |
Experimental Protocols
Synthesis of Mono(2-ethyl-5-carboxypentyl) phthalate
A general method for the synthesis of phthalate monoesters involves the reaction of phthalic anhydride (B1165640) with the corresponding alcohol.[5] While a specific protocol for MECPP is not widely published, a plausible synthetic route can be adapted from established methods for similar compounds.
Principle: The synthesis is a two-step process occurring in a single pot. The first step is the formation of the phthalate monoester through a nucleophilic addition-displacement pathway. The second, if desired, would be the formation of a diester, which is avoided by controlling the stoichiometry of the reactants.[5]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve phthalic anhydride in a suitable inert solvent.
-
Alcohol Addition: Add a stoichiometric equivalent of 2-ethyl-5-hydroxypentanoic acid to the reaction mixture.
-
Catalysis (Optional): While the reaction can proceed without a catalyst, a mild acid or Lewis acid catalyst can be used to improve the reaction rate.
-
Reaction Conditions: Heat the mixture under reflux for a specified period. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified using column chromatography on silica (B1680970) gel to isolate the desired monoester.
Quantification in Biological Samples
The standard method for the quantification of MECPP in biological matrices, such as urine, is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[6][7]
Principle: This method offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex biological samples. The protocol typically involves enzymatic deconjugation of glucuronidated metabolites, followed by sample clean-up and instrumental analysis.[6]
Methodology:
-
Sample Preparation:
-
A known volume of the urine sample (e.g., 1 mL) is aliquoted.
-
An internal standard (typically an isotopically labeled version of MECPP, such as ¹³C₄-MECPP) is added to each sample to correct for matrix effects and variations in recovery.[8]
-
The sample is buffered to an appropriate pH (e.g., pH 6.5 with ammonium (B1175870) acetate).
-
β-glucuronidase is added to deconjugate the glucuronidated metabolites. The mixture is then incubated (e.g., at 37°C).[7]
-
-
Solid-Phase Extraction (SPE):
-
The sample is loaded onto an SPE cartridge (e.g., Oasis HLB) to remove interfering substances and concentrate the analyte.[9]
-
The cartridge is washed with a weak solvent to remove hydrophilic impurities.
-
The analyte is eluted with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
HPLC-MS/MS Analysis:
-
The eluate is evaporated and reconstituted in a suitable mobile phase.
-
The sample is injected into the HPLC system, where the analytes are separated on a C18 column.
-
The separated analytes are then introduced into the mass spectrometer. Detection is typically performed in the negative ion mode using electrospray ionization (ESI).
-
Quantification is achieved by monitoring specific precursor-to-product ion transitions for both the native and isotopically labeled internal standard.
-
Biological Interactions and Signaling Pathways
Phthalate monoesters are known to interact with several key signaling pathways, acting as endocrine-disrupting chemicals. The primary targets include the Peroxisome Proliferator-Activated Receptors (PPARs) and the Estrogen Receptor (ER) signaling pathway.[10][11]
PPARγ Signaling Pathway
Phthalate monoesters, structurally similar to fatty acids, can act as ligands for PPARs, particularly PPARγ.[10] This interaction can lead to the activation or modulation of downstream gene expression involved in lipid metabolism and adipogenesis.[12][13]
Caption: MECPP interaction with the PPARγ signaling pathway.
Estrogen Receptor Signaling Pathway
Phthalates and their metabolites can interfere with the estrogen receptor signaling pathway, potentially leading to endocrine disruption. They can bind to estrogen receptors (ERα and ERβ) and modulate the transcription of estrogen-responsive genes.[11]
Caption: MECPP interaction with the Estrogen Receptor signaling pathway.
Conclusion
Mono(2-ethyl-5-carboxypentyl) phthalate, as a key metabolite of DEHP, possesses distinct chemical properties that influence its biological activity. Understanding these properties, along with robust analytical methods for its detection and a clear picture of its interactions with cellular signaling pathways, is crucial for assessing its toxicological impact and for the development of safer alternative materials. This guide provides a foundational understanding for professionals engaged in research and development in these areas. Further investigation into the quantitative aspects of its biological interactions will continue to be a priority in environmental health and drug development.
References
- 1. Mono(2-ethyl-5-carboxypentyl) phthalate | C16H20O6 | CID 148386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-ethyl-5-carboxypentyl phthalate CAS#: 40809-41-4 [m.chemicalbook.com]
- 3. Exposome-Explorer - Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) (Compound) [exposome-explorer.iarc.fr]
- 4. Mono(5-carboxy-2-ethylpentyl) phthalate (MECPP) | Drug Metabolite | 40809-41-4 | Invivochem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. wwwn.cdc.gov [wwwn.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mono-(2-ethyl-5-carboxypentyl)phthalate (DEHP Metabolite V) (¹³Câ, 99%) 100 µg/mL in MTBE - Cambridge Isotope Laboratories, CLM-8148-MT-1.2 [isotope.com]
- 9. Validated single urinary assay designed for exposomic multi-class biomarkers of common environmental exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The estrogen receptor signaling pathway activated by phthalates is linked with transforming growth factor-β in the progression of LNCaP prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. [PDF] Activation of PPARα and PPARγ by Environmental Phthalate Monoesters | Semantic Scholar [semanticscholar.org]
